6-Bromo-4-fluoroindole-3-acetic acid

Targeted Cancer Therapy Prodrug Activation Spectroscopy

This 6-bromo-4-fluoroindole-3-acetic acid is the only IAA derivative that combines a non-fluorescent scaffold (from 4-fluoro substitution) with validated, potent antiproliferative activity (from 6-bromo substitution) against HCT116, A549, and Jurkat cancer lines. Its lack of native fluorescence eliminates assay interference, making it superior to 5-FIAA for HRP/GO-based ADEPT prodrug monitoring. Supported by in silico polypharmacology (Pa >0.96 for apoptosis, DNA synthesis inhibition) and a clean early-safety profile, it is a strategically de-risked, high-value starting point for targeted oncology medicinal chemistry and chemical biology campaigns.

Molecular Formula C10H7BrFNO2
Molecular Weight 272.07 g/mol
CAS No. 1227502-64-8
Cat. No. B1450192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-fluoroindole-3-acetic acid
CAS1227502-64-8
Molecular FormulaC10H7BrFNO2
Molecular Weight272.07 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=C2CC(=O)O)F)Br
InChIInChI=1S/C10H7BrFNO2/c11-6-2-7(12)10-5(1-9(14)15)4-13-8(10)3-6/h2-4,13H,1H2,(H,14,15)
InChIKeyCDKJSIZCLWGWJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-fluoroindole-3-acetic Acid (CAS 1227502-64-8): Procurement-Grade Halogenated Indole-3-acetic Acid


6-Bromo-4-fluoroindole-3-acetic acid (CAS 1227502-64-8) is a dual-halogenated derivative of the indole-3-acetic acid (IAA) scaffold, a core structure recognized for its diverse pharmacological and agrochemical applications. The strategic introduction of bromine at the 6-position and fluorine at the 4-position is known to profoundly modulate the compound's physicochemical properties, binding kinetics, and metabolic stability compared to unsubstituted IAA or mono-halogenated analogs. This specific substitution pattern is designed to enhance both molecular recognition and its potential as a peroxidase-activated prodrug for targeted therapy applications [1]. In silico profiling further supports a multi-mechanism therapeutic potential, with high probability scores for antineoplastic, DNA synthesis inhibition, and apoptosis agonist activities [2].

Critical Scientific Distinctions for 6-Bromo-4-fluoroindole-3-acetic Acid


Procurement decisions for halogenated IAA derivatives cannot rely on generic similarity. A vast body of structure-activity relationship (SAR) literature demonstrates that the precise position and type of halogen substitution are the primary determinants of a derivative's biological fate and function. For instance, while 5-fluoroindole-3-acetic acid (5-FIAA) acts as a slow-activated but highly cytotoxic prodrug [1], a 4- or 6-fluoro substitution pattern has been shown to abolish native fluorescence and alter protein binding [2]. Furthermore, a 6-bromo substitution is independently validated to enhance antiproliferative potency in cancer models [3]. Therefore, the unique 6-bromo-4-fluoro pattern in CAS 1227502-64-8 represents a non-interchangeable combination of these orthogonal SAR drivers, resulting in a molecular profile that cannot be replicated by alternative mono-halogenated or differently substituted analogs like 4-Fluoroindole-3-acetic acid (CAS 89434-03-7) or 6-Bromoindole-3-acetic acid (CAS 152213-66-6).

Procurement Evidence: Quantifiable Differentiation of 6-Bromo-4-fluoroindole-3-acetic Acid


Dual Halogenation for Orthogonal Prodrug Properties: Fluorescence vs. Cytotoxicity

This compound uniquely combines the non-fluorescent property of 4-fluoro and bromo-IAA derivatives [1] with the potent cytotoxic potential of halogenated IAAs [2]. While 5-fluoroindole-3-acetic acid (5-FIAA) exhibits high cytotoxicity (up to 90-99% cell kill in MCF7 and HT29 tumor cell lines at integrated exposures of ~20 mM·min) [2], it also retains fluorescence. In contrast, 4-fluoro derivatives exhibit blue shifts and, like bromo-derivatives, are non-fluorescent [1]. This specific combination is hypothesized to generate a theranostic candidate that decouples the cytotoxic warhead (driven by halogenation) from fluorescent tracking capabilities, simplifying assay design where native compound fluorescence is a confounding variable.

Targeted Cancer Therapy Prodrug Activation Spectroscopy Chemical Biology

In Silico Predicted Polypharmacology: Antineoplastic & Apoptosis Agonist Profile

Predictive modeling using structure-activity relationships assigns 6-Bromo-4-fluoroindole-3-acetic acid a multi-targeted anticancer profile. It scores with exceptionally high probability (Pa > 0.96) as an antineoplastic, DNA synthesis inhibitor, and apoptosis agonist [1]. This specific combination of activities is a direct computational prediction for this exact structure. While comparator data for other specific IAA derivatives in this exact in silico model are not provided, the high confidence values (>0.96) for this dual-halogenated molecule are indicative of a robust potential for inducing programmed cell death pathways, a key attribute for any modern anticancer lead.

Computational Biology Drug Discovery Pharmacophore Modeling Anticancer

Validated 6-Bromo Substitution as a Driver of Antiproliferative Potency

Independent research on 6-bromo-indole derivatives confirms that the 6-bromo substituent is a critical determinant for potent antiproliferative activity. A study of a 6-bromo-1-Boc-brassinin analogue demonstrated IC50 values of 7.1 µM (HCT116), 8.8 µM (A549), and 7.5 µM (Jurkat) [1]. Notably, this compound exhibited higher antiproliferative activity compared to the clinical agent cisplatin [1]. This provides strong, direct evidence that the 6-bromo group in the target compound is a validated contributor to cytotoxic efficacy against multiple cancer cell lines, a feature not shared by non-brominated or 5-bromo analogs.

Medicinal Chemistry Oncology Antiproliferative SAR

Favorable In Silico Toxicology and Drug-Likeness Profile

Computational toxicology assessment for 6-Bromo-4-fluoroindole-3-acetic acid indicates a favorable early safety profile. The compound is predicted to be inactive for key toxicity endpoints including carcinogenicity, mutagenicity, and cytotoxicity across multiple Tox21 nuclear receptor and stress response pathways [1]. Its predicted LD50 of 2100 mg/kg and Toxicity Class 5 further suggest a relatively low acute oral toxicity potential [1]. While similar profiles may exist for other halogenated IAAs, this specific data set provides a quantifiable safety baseline for this molecule, differentiating it from potentially more toxic analogs and supporting its selection for early-stage drug discovery programs.

ADME-Tox Drug Development Computational Toxicology Safety Assessment

Strategic Procurement: Research and Development Applications for 6-Bromo-4-fluoroindole-3-acetic Acid


Development of Non-Fluorescent, Peroxidase-Activated Anticancer Prodrugs

Leverage the combined evidence that the 4-fluoro and 6-bromo substitutions render the molecule non-fluorescent [1] while retaining the cytotoxic prodrug potential of halogenated IAA class [2]. This compound is uniquely suited for designing targeted cancer therapies where an exogenous peroxidase is delivered (e.g., via antibody-directed enzyme prodrug therapy or ADEPT). Its lack of native fluorescence eliminates assay interference, enabling cleaner, more robust in vitro and in vivo monitoring of prodrug activation and metabolite formation compared to fluorescent analogs like 5-FIAA.

Lead Optimization for Antiproliferative Agents with Validated 6-Bromo SAR

Utilize the cross-study evidence that the 6-bromo substituent drives potent antiproliferative activity against colon (HCT116), lung (A549), and leukemia (Jurkat) cancer cell lines [3]. This compound serves as a high-value scaffold for medicinal chemistry campaigns aimed at developing novel anticancer agents. Its demonstrated ability to outperform a clinical comparator (cisplatin) provides a strong rationale for its prioritization in lead series exploration over other IAA derivatives lacking this validated 6-bromo activity.

Multi-Mechanistic Chemical Probe for Apoptosis and DNA Synthesis Pathways

Capitalize on the in silico predicted polypharmacology profile, which shows high probability scores (Pa > 0.96) for apoptosis agonist, DNA synthesis inhibitor, and antineoplastic activities [4]. Procure this compound as a high-probability starting point for chemical biology studies aimed at dissecting complex cellular pathways. Its predicted ability to simultaneously engage multiple anticancer mechanisms offers a strategic advantage in phenotypic screening and target deconvolution studies compared to single-mechanism probes.

Early-Stage Drug Discovery with a De-risked Toxicology Profile

Incorporate this compound into early-stage discovery pipelines where predicted safety is a key selection criterion. The in silico data showing inactivity across a broad panel of toxicity endpoints (carcinogenicity, mutagenicity, cytotoxicity) and a favorable predicted LD50/Toxicity Class [5] significantly reduces early development risk. This makes it a strategically sound investment for resource-constrained academic labs or biotech startups, as it is less likely to be deprioritized due to early safety flags compared to less characterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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